molecular formula C17H23N3O4S B4086384 ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4086384
M. Wt: 365.4 g/mol
InChI Key: JLBJYTFPLZKSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a pyrazine ring, an ethyl ester group, and a methoxy-substituted aniline moiety. The presence of these functional groups makes it a versatile compound for chemical synthesis and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aniline Moiety: The aniline derivative is introduced through a nucleophilic substitution reaction, where the aniline group reacts with a suitable electrophile.

    Esterification: The ethyl ester group is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

    Methoxy Substitution: The methoxy group is introduced through a methylation reaction, often using dimethyl sulfate or methyl iodide as the methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction can yield alcohols or amines.

Scientific Research Applications

ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 1-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE: Similar structure but with a piperidine ring instead of a pyrazine ring.

    ETHYL ({[(2-ETHOXY-2-OXOETHYL)SULFANYL]CARBOTHIOYL}SULFANYL)ACETATE: Contains a sulfanyl group instead of an aniline moiety.

    2-ETHOXY-2-OXOETHYL SULFANYL DERIVATIVES: Various derivatives with different substituents on the sulfanyl group.

Properties

IUPAC Name

ethyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-3-24-17(22)20-10-8-19(9-11-20)16(25)18-14-6-4-13(5-7-14)12-15(21)23-2/h4-7H,3,8-12H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBJYTFPLZKSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
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ETHYL 4-{[4-(2-METHOXY-2-OXOETHYL)ANILINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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